2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide
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Overview
Description
2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is an organic compound with a complex structure that includes a bromophenyl group, an oxan-4-ylsulfanyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide typically involves multiple steps, starting with the preparation of the bromophenyl and oxan-4-ylsulfanyl intermediates. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield.
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Step 1: Preparation of 4-bromophenyl intermediate
Reagents: 4-bromophenyl bromide, suitable solvent (e.g., toluene)
Conditions: Reflux, inert atmosphere
Reaction: 4-bromophenyl bromide is reacted with a nucleophile to form the 4-bromophenyl intermediate.
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Step 2: Preparation of oxan-4-ylsulfanyl intermediate
Reagents: Oxan-4-ylsulfanyl chloride, base (e.g., triethylamine)
Conditions: Room temperature, inert atmosphere
Reaction: Oxan-4-ylsulfanyl chloride is reacted with a base to form the oxan-4-ylsulfanyl intermediate.
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Step 3: Coupling of intermediates
Reagents: 4-bromophenyl intermediate, oxan-4-ylsulfanyl intermediate, coupling agent (e.g., EDCI)
Reaction: The two intermediates are coupled using a coupling agent to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions
Reduction: Sodium borohydride, lithium aluminum hydride; solvent (e.g., ethanol)
Substitution: Amines, thiols; solvent (e.g., dichloromethane), base (e.g., triethylamine)
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted derivatives with new functional groups
Scientific Research Applications
2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with aromatic residues in proteins, while the oxan-4-ylsulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)benzoxazole
- 2-(4-bromophenyl)thiophene
- 4-(2-(4-bromophenyl)-2-oxoethyl)benzo(f)quinolinium bromide
Uniqueness
2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is unique due to the presence of both the oxan-4-ylsulfanyl and acetamide groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2S/c16-13-3-1-12(2-4-13)11-15(18)17-7-10-20-14-5-8-19-9-6-14/h1-4,14H,5-11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVVVSIZGQFOAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)CC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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